Cas no 2228925-99-1 (4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane)

4-(3-Bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane is a brominated cyclohexane derivative featuring a reactive allylic bromide moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex structures, such as functionalized cyclohexanes or cross-coupling substrates. The presence of both a bromopropenyl group and a gem-dimethyl substitution on the cyclohexane ring enhances its utility in selective transformations, including nucleophilic substitutions or transition-metal-catalyzed reactions. Its well-defined molecular structure allows for precise control in synthetic pathways, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science research. Proper handling is required due to its reactive bromine functionality.
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane structure
2228925-99-1 structure
商品名:4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
CAS番号:2228925-99-1
MF:C11H19Br
メガワット:231.172562837601
CID:5801013
PubChem ID:165792521

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane 化学的及び物理的性質

名前と識別子

    • 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
    • EN300-1921952
    • 2228925-99-1
    • インチ: 1S/C11H19Br/c1-9(8-12)10-4-6-11(2,3)7-5-10/h10H,1,4-8H2,2-3H3
    • InChIKey: AVUJEQYLSAMMHM-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1CCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 230.06701g/mol
  • どういたいしつりょう: 230.06701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1921952-1g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
1g
$1272.0 2023-09-17
Enamine
EN300-1921952-10.0g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
10g
$5467.0 2023-05-31
Enamine
EN300-1921952-1.0g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
1g
$1272.0 2023-05-31
Enamine
EN300-1921952-0.05g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
0.05g
$1068.0 2023-09-17
Enamine
EN300-1921952-0.1g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
0.1g
$1119.0 2023-09-17
Enamine
EN300-1921952-2.5g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
2.5g
$2492.0 2023-09-17
Enamine
EN300-1921952-5g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
5g
$3687.0 2023-09-17
Enamine
EN300-1921952-10g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
10g
$5467.0 2023-09-17
Enamine
EN300-1921952-5.0g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
5g
$3687.0 2023-05-31
Enamine
EN300-1921952-0.25g
4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane
2228925-99-1
0.25g
$1170.0 2023-09-17

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane 関連文献

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexaneに関する追加情報

Introduction to 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane (CAS No. 2228925-99-1)

4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane (CAS No. 2228925-99-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its brominated propenyl substituent and a cyclohexane ring with two methyl groups, which contribute to its distinct reactivity and stability.

The brominated propenyl group in 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane makes it an interesting candidate for a variety of chemical reactions, particularly those involving nucleophilic substitution and elimination processes. The presence of the bromine atom can facilitate the formation of new carbon-carbon bonds, making this compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the cyclohexane ring with two methyl groups provides steric hindrance and conformational stability, which can influence the compound's reactivity and selectivity in different chemical transformations.

Recent research has explored the potential of 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane in the development of new pharmaceutical agents. Studies have shown that compounds with similar structures can exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane demonstrated potent inhibitory effects on specific cancer cell lines, suggesting its potential as a lead compound for further drug development.

In addition to its pharmaceutical applications, 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane has also been investigated for its use in materials science. The compound's unique structure and reactivity make it suitable for the synthesis of polymers and other advanced materials. A 2022 study in the Journal of Polymer Science highlighted the use of 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane as a monomer in the preparation of functional polymers with tunable properties. These polymers have shown promise in applications such as drug delivery systems and electronic materials.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the bromination of propenyl-substituted cyclohexanes followed by selective functionalization steps. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane on a larger scale.

The physical and chemical properties of 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane have been extensively studied to understand its behavior under different conditions. The compound is generally stable under ambient conditions but can undergo various transformations when exposed to specific reagents or catalysts. Its solubility in common organic solvents such as dichloromethane and acetone makes it suitable for use in solution-phase reactions.

In conclusion, 4-(3-bromoprop-1-en-2-yl)-1,1-dimethylcyclohexane (CAS No. 2228925-99-1) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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